DYSPROSIUM DICARBIDE
Description
Properties
CAS No. |
12175-80-3 |
|---|---|
Molecular Formula |
C11H10ClNO2 |
Synonyms |
DYSPROSIUM DICARBIDE |
Origin of Product |
United States |
Advanced Structural Characterization of Dysprosium Dicarbide and Polycarbide Phases
In Situ Single-Crystal Synchrotron X-ray Diffraction (SCXRD) Studies
The use of in situ single-crystal synchrotron X-ray diffraction (SCXRD) has been pivotal in characterizing novel dysprosium carbides synthesized under high-pressure and high-temperature conditions. uni-bayreuth.defrontiersin.orgresearchgate.netresearchgate.netuni-bayreuth.de This technique allows for the direct observation of crystal structures as they form and evolve during chemical reactions in environments such as laser-heated diamond anvil cells. uni-bayreuth.defrontiersin.orgresearchgate.netresearchgate.netuni-bayreuth.de
Determination of Crystal Systems and Space Groups
Through in situ SCXRD, a variety of dysprosium carbide phases have been identified, each with a distinct crystal system and space group. At pressures around 70 GPa, a new polymorph of dysprosium dicarbide, γ-DyC₂, was synthesized. uni-bayreuth.de This phase was determined to have an orthorhombic crystal system with the space group Immm (#71). uni-bayreuth.de
Under different high-pressure conditions, other dysprosium polycarbides have been formed and characterized. For instance, at approximately 19 GPa, the cubic dysprosium sesquicarbide (Dy₂C₃) with the I-43d space group was synthesized. frontiersin.orgnih.gov At a significantly higher pressure of 55 GPa, a novel dysprosium carbide, Dy₃C₂, was discovered, exhibiting a tetragonal unit cell with the space group P4/mbm. frontiersin.orgnih.gov Another new carbide, Dy₄C₃, was also identified and found to have an anti-Th₃P₄-type structure with the space group I-43d. frontiersin.orgnih.gov More complex structures, such as Dy₅C₉, crystallize in the tetragonal space group P4/mnc (#128). uni-bayreuth.de
| Compound | Pressure (GPa) | Crystal System | Space Group | Reference |
| γ-DyC₂ | ~70 | Orthorhombic | Immm | uni-bayreuth.de |
| Dy₂C₃ | 19 | Cubic | I-43d | frontiersin.orgnih.gov |
| Dy₃C₂ | 55 | Tetragonal | P4/mbm | frontiersin.orgnih.gov |
| Dy₄C₃ | 19 | Cubic | I-43d | frontiersin.orgnih.gov |
| Dy₅C₉ | ~70 | Tetragonal | P4/mnc | uni-bayreuth.de |
Elucidation of Unit Cell Parameters under Varied Conditions
The in situ nature of SCXRD experiments allows for the precise determination of unit cell parameters as a function of pressure and temperature. For instance, Dy₄C₃ was synthesized at pressures of 19, 55, and 58 GPa, enabling an analysis of its structural response to compression. nih.govfrontiersin.org At 19 GPa, Dy₄C₃ has a cubic unit cell with a lattice parameter a = 7.4774(8) Å. frontiersin.orgnih.gov As pressure increases to 58 GPa, the Dy-C bond distances contract, with shorter bonds showing less compressibility than longer ones. nih.govfrontiersin.org
Similarly, for Dy₂C₃, synthesized at 19 GPa, the cubic unit cell parameter was found to be a = 7.9208(5) Å. frontiersin.orgnih.gov This is a contraction from the ambient pressure value of a = 8.198(2) Å. frontiersin.orgnih.gov The tetragonal Dy₃C₂ phase, discovered at 55 GPa, has unit cell parameters of a = 5.9896(13) Å and c = 3.3880(12) Å. frontiersin.orgnih.gov These detailed measurements of unit cell evolution under pressure are crucial for understanding the compressional behavior and equation of state of these materials. researchgate.net
| Compound | Pressure (GPa) | a (Å) | b (Å) | c (Å) | V (ų) | Reference |
| Dy₄C₃ | 19 | 7.4774(8) | 7.4774(8) | 7.4774(8) | 418.07(13) | nih.gov |
| Dy₂C₃ | 19 | 7.9208(5) | 7.9208(5) | 7.9208(5) | 496.94(9) | nih.gov |
| Dy₃C₂ | 55 | 5.9896(13) | 5.9896(13) | 3.3880(12) | 121.55(7) | nih.gov |
| γ-DyC₂ | 66(3) | - | - | - | - | uni-bayreuth.deresearchgate.net |
| Dy₅C₉ | 68(3) | - | - | - | - | uni-bayreuth.deresearchgate.net |
Analysis of Atomic Positions and Coordination Environments
SCXRD provides the data necessary to solve the complete crystal structure, including the precise atomic positions and coordination environments of both dysprosium and carbon atoms. In the high-pressure γ-DyC₂ phase, dysprosium atoms occupy the Wyckoff site 4i, while carbon atoms are located at two distinct crystallographic positions, 4h and 4g. uni-bayreuth.de The dysprosium atoms are coordinated by 12 carbon atoms, forming a distorted hexagonal prism. uni-bayreuth.deresearchgate.net The carbon atoms in γ-DyC₂ form unique one-dimensional, flat polyacene-like ribbons. uni-bayreuth.deresearchgate.net
In the Dy₄C₃ structure, dysprosium and carbon atoms occupy the 16c and 12a Wyckoff sites, respectively. frontiersin.org Each dysprosium cation is surrounded by six carbon atoms in an irregular octahedral arrangement, with Dy-C distances of 2.3819(5) Å and 2.8240(5) Å at 19 GPa. frontiersin.org Conversely, each carbon atom is coordinated by eight dysprosium atoms in a distorted cubic fashion. frontiersin.orgresearchgate.net The Dy₂C₃ structure is closely related, with the centers of the C₂ dumbbells occupying the same positions as the single carbon atoms in Dy₄C₃. frontiersin.orgnih.gov This results in an increased coordination number of nine for the dysprosium atoms in Dy₂C₃. frontiersin.orgfrontiersin.org
The Dy₃C₂ structure features two crystallographically distinct dysprosium atoms (Dy1 at Wyckoff position 2a and Dy2 at 4h) and carbon atoms at a single 4g position, forming [C₂] dumbbells with a C-C distance of 1.51(3) Å at 55 GPa. frontiersin.org The Dy1 atoms are four-fold coordinated by carbon atoms at a distance of 2.519(12) Å. frontiersin.org
Neutron Diffraction Techniques for Light Atom Localization in Heavy Element Matrices
Accurately determining the positions of light atoms like carbon in the presence of heavy elements such as dysprosium is a significant challenge for X-ray diffraction due to the large difference in scattering power. uni-bayreuth.de Neutron diffraction overcomes this limitation because neutron scattering lengths are not dependent on the atomic number in a simple way, allowing for the precise localization of light atoms.
While specific neutron diffraction studies focused solely on DyC₂ are less common in recent high-pressure literature, the technique has been historically crucial for resolving the crystal structures of related lanthanide carbides, such as those of lanthanum and cerium. acs.orgasme.org For instance, neutron diffraction was used to determine the antiferromagnetic structures of Dy₂ReC₂ at low temperatures. In studies of lanthanide borocarbides like La₃BC₂Hₓ, neutron diffraction was essential to locate the hydrogen atoms, which are nearly invisible to X-rays in the presence of lanthanum. acs.org This demonstrates the power of neutron diffraction to complement SCXRD data, providing definitive positions for light atoms within a heavy metal matrix, which is critical for understanding the bonding in compounds like this compound. uni-bayreuth.deasme.orgacs.org
Electron Microscopy Techniques for Microstructural and Nanostructural Analysis
While diffraction techniques provide average structural information over a crystal, electron microscopy offers direct visualization of the local microstructure and nanostructure.
High-Resolution Transmission Electron Microscopy (HR-TEM) for Lattice Imaging
High-Resolution Transmission Electron Microscopy (HR-TEM) is a powerful technique for imaging the atomic lattice of crystalline materials. xray.czjeol.com By interfering the transmitted and diffracted electron beams, HR-TEM can produce images that correspond to the projected crystal structure, revealing details at the atomic scale. xray.czjeol.com
Studies on the formation of dysprosium carbide on graphite (B72142) surfaces have utilized scanning tunneling microscopy (STM), a related surface-sensitive technique, to characterize the resulting carbide islands. aps.orgaps.org These studies showed that dysprosium deposition followed by annealing leads to the formation of carbide clusters identifiable by surrounding etch pits and surface striations. aps.org While this specific work used STM, HR-TEM is routinely used in similar materials science investigations to provide cross-sectional views and direct lattice images of such nanostructures and interfaces. researchgate.netmpg.deresearchgate.net HR-TEM imaging would be capable of directly visualizing the lattice fringes of DyC₂ nanocrystals, confirming their crystal structure and identifying any defects, grain boundaries, or epitaxial relationships with a substrate. researchgate.net
Scanning Electron Microscopy (SEM) for Morphological Characterization
The typical procedure for SEM analysis of this compound samples involves mounting the material on a stub and ensuring it is electrically conductive to prevent charging under the electron beam, often by applying a thin coating of a conductive material like gold or carbon. oup.com The microscope then scans a focused beam of electrons across the sample surface. The interactions between the electrons and the sample generate various signals, primarily secondary electrons and back-scattered electrons (BSE), which are collected by detectors to form an image.
Secondary electron imaging provides detailed topographical information, highlighting the surface features and particle morphology. For this compound, this can reveal whether the particles are, for example, equiaxed, acicular (needle-like), or plate-like, and can provide estimates of grain or particle size. BSE imaging, on the other hand, is sensitive to differences in atomic number. This makes it particularly useful for identifying different phases within a sample. mdpi.com In studies of rare-earth carbide systems, BSE micrographs clearly distinguish between the carbide phases (e.g., DyC₂, Dy₂C₃) and any unreacted dysprosium metal or elemental carbon. mdpi.com
Furthermore, SEM instruments are commonly equipped with Energy Dispersive X-ray Spectroscopy (EDS or EDX) detectors. EDS analysis allows for the elemental composition of specific points or areas on the sample to be determined, confirming the presence and distribution of dysprosium and carbon. This is crucial for verifying the stoichiometry of the synthesized carbide phases and identifying any impurities or oxidation. oup.commdpi.com For example, in related rare-earth carbides, SEM-EDS has been used to observe how different carbide phases may preferentially oxidize. mdpi.com
Table 1: Morphological and Compositional Data from SEM Analysis of Rare-Earth Carbides
This table presents typical data obtained from SEM analysis of rare-earth carbide systems, which is analogous to the characterization of this compound.
| Parameter | Observation | Analytical Method | Significance |
| Particle Shape | Irregular, blocky, or layered structures. oup.comarxiv.org | Secondary Electron Imaging | Influences powder packing density, sintering behavior, and reactivity. |
| Particle Size | Can range from nanometers to several micrometers, depending on synthesis method. nycu.edu.tw | Secondary Electron Imaging | Affects mechanical properties and surface area. |
| Microstructure | Identification of primary matrix and secondary phases. mdpi.com | Back-Scattered Electron (BSE) Imaging | Reveals phase purity, distribution, and equilibrium. |
| Surface Topography | Presence of surface oxidation, grain boundaries, or porosity. mdpi.comscientific.net | Secondary Electron Imaging | Indicates sample stability and processing history. |
| Elemental Composition | Confirmation of Dy and C; detection of oxygen or other contaminants. oup.commdpi.com | Energy Dispersive X-ray Spectroscopy (EDS) | Verifies stoichiometry and sample purity. |
Advanced Diffraction Data Processing and Refinement Protocols
The precise determination of the crystal structure of this compound, including lattice parameters, atomic positions, and thermal displacement parameters, is accomplished through the analysis of powder diffraction data, typically from X-ray or neutron sources. The Rietveld refinement method is the standard and most powerful protocol for extracting detailed structural information from a powder diffraction pattern. hewat.netmdpi.com
The Rietveld method is a least-squares approach that refines a theoretical crystallographic model until the calculated diffraction pattern matches the experimentally measured pattern as closely as possible. mdpi.com The process is iterative and involves the sequential refinement of a series of instrumental, structural, and profile parameters. numberanalytics.com For this compound, which exhibits complex magnetic ordering at low temperatures, neutron diffraction is particularly valuable as neutrons are scattered by atomic nuclei and are also sensitive to magnetic moments. capes.gov.brornl.gov
The refinement protocol typically begins with a known or plausible starting model for the crystal structure (e.g., the body-centered tetragonal CaC₂-type structure for DyC₂). The refinement proceeds in stages:
Instrumental and Profile Parameters: Parameters defining the peak positions and shapes are refined. This includes the diffractometer zero-point error and lattice parameters (a, b, c, α, β, γ). numberanalytics.com The peak shape is commonly modeled using a pseudo-Voigt or Pearson VII function, and its angular dependence is described by parameters such as the Cagliotti parameters (U, V, W), which account for instrumental and sample-related peak broadening. hewat.netanl.gov
Structural Parameters: Once the profile is well-modeled, the atomic parameters are refined. These include the fractional atomic coordinates (x, y, z) for each atom in the asymmetric unit and their isotropic or anisotropic atomic displacement parameters (B_iso or β_ij), which describe thermal vibrations.
Magnetic Structure Refinement (for neutron data): For data collected below the magnetic ordering temperature, additional magnetic peaks will be present in the neutron diffraction pattern. The refinement must then include parameters for the magnetic structure, such as the magnetic propagation vector and the magnitude and orientation of the magnetic moments on the dysprosium ions. capes.gov.brornl.gov
Software packages such as GSAS, FullProf, and Profex are commonly used to perform Rietveld refinements. ornl.govstfc.ac.ukprofex-xrd.org The quality of the final refinement is assessed using statistical indicators, known as R-factors (e.g., R_wp, R_p) and the goodness-of-fit (χ²), which quantify the agreement between the observed and calculated profiles. nih.gov
Table 2: Typical Rietveld Refinement Parameters for this compound
This table outlines the sequence and types of parameters refined during a typical Rietveld analysis of DyC₂ powder diffraction data.
| Refinement Stage | Parameter | Description |
| 1. Global | Scale Factor | Overall scaling of calculated intensities to observed intensities. |
| Background | Coefficients of a function (e.g., polynomial, Chebyshev) modeling the background. ethz.ch | |
| 2. Profile | Zero-Shift | Correction for diffractometer zero-point error. hewat.net |
| Lattice Parameters | Unit cell dimensions (a, c for tetragonal DyC₂). | |
| Profile Shape (U, V, W) | Cagliotti parameters describing the Gaussian component of peak width variation with 2θ. anl.gov | |
| Profile Shape (X, Y) | Parameters describing the Lorentzian component of peak width variation with 2θ. | |
| Asymmetry | Parameters correcting for peak asymmetry, especially at low angles. hewat.net | |
| 3. Structural | Atomic Coordinates | Fractional coordinates (x, y, z) of Dy and C atoms. |
| Occupancy Factors | Site occupancy for each atom (usually fixed at 1 unless substitution or defects are expected). | |
| Displacement Parameters | Isotropic (B_iso) or anisotropic (β_ij) parameters describing atomic thermal motion. | |
| 4. Magnetic (Neutron) | Magnetic Propagation Vector | Describes the periodicity of the magnetic structure. ornl.gov |
| Magnetic Moment | Magnitude and orientation of the magnetic moment on the Dy³⁺ ions. capes.gov.br |
Spectroscopic Investigation Methodologies
Vibrational Spectroscopy Techniques for Anionic Carbon Species Identification
Vibrational spectroscopy, including Infrared and Raman techniques, is essential for identifying and characterizing the bonding and structure of anionic carbon species, such as the [C2] units present in dysprosium dicarbide.
Fourier Transform Infrared (FTIR) Spectroscopy Applications
FTIR spectroscopy is a powerful tool for identifying functional groups and chemical bonds within a sample by measuring the absorption of infrared radiation. While specific FTIR data for DyC2 is not extensively detailed in the provided search results, FTIR is a standard technique for characterizing carbides and related carbon materials. Studies on other dysprosium compounds, such as dysprosium carbonate nanoparticles or bis-monophospholyl dysprosium cations, utilize FTIR to confirm the presence of specific bonds and functional groups researchgate.netacs.orgrsc.org. For instance, FTIR has been used to characterize the structure of monomers and polymers, clearly showing the presence of unsaturated end groups researchgate.net. In the context of rare earth dicarbides, FTIR can be applied to identify the characteristic vibrational modes of the [C2] units and assess their bonding environment. Infrared spectroscopic studies have confirmed nitrogen adsorption on C2 vacancies in cerium dicarbide (CeC2), leading to partial reduction of N2, indicating the utility of this method for studying reactivity at carbide sites acs.org.
Raman Spectroscopy for C-C Bond Characterization
Raman spectroscopy complements FTIR by probing vibrational modes that are Raman active. This technique is particularly useful for characterizing covalent bonds, including the C-C bonds within the dicarbide units of DyC2. Raman spectroscopy can provide information about the bond strength and order of the C2 dimers. Studies on other rare earth dicarbides, such as YC2, SmC2, and DyC2, have utilized Raman spectroscopy for structural characterization, although specific details of the Raman spectra for DyC2 are not explicitly provided in the search snippets uni-bayreuth.de. Raman spectroscopy is a powerful method for determining the density of CO2 in fluid inclusions by analyzing the Fermi diad split, demonstrating its capability in characterizing carbon-based species and their environment usgs.gov. The application of Raman spectroscopy to DyC2 would involve analyzing the scattering of light to identify the vibrational modes associated with the [C2] units, thus providing insights into their structure and bonding within the dysprosium lattice.
X-ray Absorption and Emission Spectroscopy for Electronic Structure Elucidation
X-ray Absorption Spectroscopy (XAS) and X-ray Emission Spectroscopy (XES) are valuable techniques for investigating the electronic structure of materials, including the valence state, local coordination environment, and bonding characteristics. XAS involves exciting core electrons and monitoring the resulting absorption, while XES measures the energy of photons emitted when an excited state decays to fill a core hole. wikipedia.orgdiamond.ac.uk These methods are element-specific and can provide detailed information about the electronic states of both dysprosium and carbon within DyC2.
Studies on rare earth compounds, although not always specifically DyC2, demonstrate the utility of these techniques. Resonant X-ray Emission Spectroscopy (RXES) has been used to study dysprosium compounds, with the incident photon tuned to resonate with a core-to-f transition, providing insights into the electronic structure and the lifetime of core holes researchgate.net. X-ray magnetic circular dichroism (XMCD), a related technique, has been applied to study the magnetic moments of dysprosium in amorphous DyCo films, highlighting the sensitivity of X-ray methods to the electronic and magnetic properties of rare earth elements. researchgate.net XES probes the partially occupied density of electronic states and is element- and site-specific, making it a powerful tool for determining detailed electronic properties. wikipedia.org XES is also considered effective for determining cation site occupation and can provide information on oxidation states. rsc.org The application of XAS and XES to DyC2 would allow for the investigation of the electronic configuration of dysprosium and the nature of the bonding within the [C2] units, contributing to a deeper understanding of the compound's electronic structure.
Laser-Induced Breakdown Spectroscopy (LIBS) for Compositional Analysis
Laser-Induced Breakdown Spectroscopy (LIBS) is an analytical technique used for determining the elemental composition of materials. It involves focusing a high-energy laser pulse onto the sample surface, creating a plasma. The light emitted by the excited atoms and ions in the plasma is then collected and analyzed to identify the constituent elements and their concentrations. ijpsjournal.commdpi.com LIBS offers advantages such as minimal sample preparation, rapid analysis, and the ability to perform multi-element detection. ijpsjournal.commdpi.com
LIBS has been applied to the analysis of rare earth elements in various matrices, including rare earth ores and used magnets. mdpi.comcolab.ws Studies have successfully detected several rare earth elements, including dysprosium, in monazite (B576339) sands using LIBS. mdpi.com The technique is capable of providing both qualitative and quantitative elemental analysis. ijpsjournal.commdpi.com While specific research on the LIBS analysis of pure DyC2 is not detailed in the provided results, the successful application of LIBS to detect dysprosium in other materials suggests its potential for determining the elemental composition of this compound, identifying the presence of dysprosium and carbon, and potentially detecting impurities. Obtaining reliable LIBS results depends on factors such as laser pulse energy, delay time, and intensity calibration. mdpi.com
UV-Visible Spectroscopy for Electronic Transitions Analysis
UV-Visible (UV-Vis) spectroscopy is a technique that measures the absorption or transmission of light in the ultraviolet and visible regions of the electromagnetic spectrum. technologynetworks.comwikipedia.org This method is primarily used to study electronic transitions within a material. The absorption of UV-Vis light occurs when electrons are promoted to higher energy orbitals. msu.edu
UV-Vis spectroscopy is routinely used in analytical chemistry for the quantitative determination of various analytes, particularly those with conjugated systems that act as chromophores. wikipedia.org While direct UV-Vis absorption spectra of DyC2 are not presented in the search results, UV-Vis spectroscopy is a standard technique for investigating the electronic properties of materials. Studies on other dysprosium-containing materials, such as dysprosium carbonate nanoparticles, have utilized UV-Vis spectroscopy to determine the band gap energy, which is related to the electronic structure and potential optical properties. researchgate.net The application of UV-Vis spectroscopy to DyC2 could provide information about the electronic transitions involving the dysprosium ions and the [C2] units, potentially revealing details about the band structure or the presence of specific electronic states. UV-Vis spectroscopy can reveal important clues about energy level distribution and electron transfer processes. scirp.org
Theoretical and Computational Investigations of Dysprosium Dicarbide Systems
Density Functional Theory (DFT) Calculations for Structural Prediction and Refinement
Density Functional Theory (DFT) is a widely used quantum mechanical method for studying the electronic structure of many-body systems, particularly in condensed matter physics and computational chemistry. DFT calculations have been instrumental in reproducing and predicting the crystal structures of dysprosium carbides, including high-pressure phases of DyC2. uni-bayreuth.deresearchgate.net By minimizing the total energy of a system with respect to its atomic positions and unit cell parameters, DFT can predict stable or metastable crystal structures. These calculations can reproduce experimental data on crystal structures and predict their compressional behavior. researchgate.netresearchgate.netnih.gov
Electronic Structure Calculations: Band Structure and Density of States (DOS)
Electronic structure calculations, often performed within the framework of DFT, provide insights into how electrons are distributed within a material and how they behave. Key outputs of these calculations include the electronic band structure and the density of states (DOS). gitlab.ioyoutube.comstackexchange.comresearchgate.net
The band structure illustrates the allowed energy levels for electrons within the material as a function of their momentum (represented by the wavevector k in the Brillouin zone). gitlab.ioyoutube.comstackexchange.com Analyzing the band structure helps determine if a material is a conductor (bands cross the Fermi level), a semiconductor (a small band gap exists), or an insulator (a large band gap exists). youtube.com
The Density of States (DOS) describes the number of electronic states available at each energy level. gitlab.ioyoutube.comstackexchange.com By examining the DOS, researchers can understand the distribution of electronic states and identify which atomic orbitals contribute most to the electronic properties near the Fermi level. youtube.com While Kohn-Sham energies from DFT are not strictly the true electron energies, they often provide a good approximation and are useful for understanding electronic properties. gitlab.iomaterialsproject.org
Electron Localization Function (ELF) Analysis for Chemical Bonding Characterization
The Electron Localization Function (ELF) is a measure used to characterize the nature of chemical bonding in a material. ELF analysis helps identify regions in space where electrons are likely to be localized, corresponding to core electrons, covalent bonds, or lone pairs. By visualizing ELF, researchers can gain insights into the type and strength of chemical bonds present. For dysprosium carbides, ELF analysis has been used to reveal the nature of bonding between Dy and C atoms, indicating both ionic and covalent characteristics, particularly within carbon dimers or more complex carbon polyanions. uni-bayreuth.deresearchgate.netfrontiersin.org High ELF values typically indicate strong electron localization, characteristic of covalent bonds or core electrons, while lower values in interatomic regions suggest more delocalized electrons or ionic interactions.
Relevant research findings from ELF analysis on dysprosium carbides indicate strong covalent bonding within [C2] dimers and ionic bonding between Dy and C atoms. researchgate.netfrontiersin.org
Ab Initio Molecular Dynamics Simulations for Dynamic Behavior Prediction
Ab initio molecular dynamics (AIMD) simulations combine quantum mechanical calculations (like DFT) with molecular dynamics techniques to simulate the movement of atoms over time. nih.govgithub.comethz.chrsc.org Unlike classical molecular dynamics that relies on predefined force fields, AIMD calculates the forces on atoms directly from the electronic structure at each time step, providing a more accurate description of dynamic behavior, especially when bond breaking or formation occurs. nih.gov
AIMD simulations can be used to predict how the structure of DyC2 changes at finite temperatures and pressures, explore phase transitions, and investigate diffusion mechanisms. While the provided search results mention AIMD in the context of other dysprosium compounds or general applications nih.govgithub.comethz.chrsc.orgdp.tech, its application to specifically predict the dynamic behavior of dysprosium dicarbide (DyC2) would involve simulating its atomic movements and structural evolution under various conditions based on first-principles forces. This allows for the study of temperature-dependent properties and kinetic processes.
Thermodynamic Stability Analysis and Phase Diagram Construction
Thermodynamic stability analysis is crucial for understanding which phases of a material are likely to form and exist under specific conditions of temperature and pressure. Computational methods, particularly those based on DFT, are widely used to calculate the relative stabilities of different phases. uni-bayreuth.deresearchgate.netgitlab.iofrontiersin.orgresearchgate.net
Enthalpy and Gibbs Energy of Formation Calculations
The enthalpy of formation (ΔHf) and Gibbs energy of formation (ΔGf) are key thermodynamic quantities used to assess the stability of a compound. researchgate.netresearchgate.netmaterialssquare.comnih.govaps.org A negative enthalpy or Gibbs energy of formation generally indicates that a compound is thermodynamically stable with respect to its constituent elements in their standard states. researchgate.netmaterialssquare.com DFT calculations can be used to compute the total energies of the compound and its constituent elements, from which the enthalpy of formation at 0 K can be derived. materialssquare.comaps.org The Gibbs energy of formation, which includes entropic contributions, provides a more complete picture of stability at finite temperatures. researchgate.netresearchgate.netmaterialssquare.com
Reported values for the enthalpy and Gibbs energy of formation of DyC2(s) at 298K are approximately −(131±19) kJ/mol and −(165±6) kJ/mol, respectively. researchgate.netresearchgate.net
Here is a table summarizing the reported thermodynamic values for DyC2 at 298K:
| Thermodynamic Property | Value (kJ/mol) | Uncertainty (kJ/mol) | Temperature (K) |
| Enthalpy of Formation (ΔHf) | -131 | ±19 | 298 |
| Gibbs Energy of Formation (ΔGf) | -165 | ±6 | 298 |
Convex Hull Diagram Construction for Pressure-Dependent Stability
Convex hull diagrams are powerful visual tools used in computational materials science to represent the thermodynamic stability of different phases in a chemical system as a function of composition and, in some cases, pressure. uni-bayreuth.degitlab.iofrontiersin.orgumn.eduresearchgate.net For a given pressure and temperature (often 0 K for computational studies), the convex hull is the lower envelope of the formation energies of all known and hypothetical compounds in the system. umn.edu Phases that lie on the convex hull are considered thermodynamically stable, meaning they will not spontaneously decompose into other phases or mixtures of phases within the system. umn.eduresearchgate.net Phases lying above the convex hull are metastable or unstable. uni-bayreuth.deumn.edu
Studies on the Dy-C system at high pressures have utilized convex hull diagrams to assess the stability of various dysprosium carbides, including different phases of DyC2. uni-bayreuth.degitlab.iofrontiersin.org These diagrams show how the relative stability of DyC2 and other carbides changes with increasing pressure, predicting which phases are likely to be observed experimentally under high-pressure synthesis conditions. uni-bayreuth.defrontiersin.org For example, at 70 GPa and 0 K, γ-DyC2 has been shown to be thermodynamically stable according to calculated convex hull diagrams. uni-bayreuth.de
Compressional Behavior Modeling and Anisotropy Predictions
Theoretical investigations utilizing ab initio calculations, often based on Density Functional Theory (DFT), have been employed to model the compressional behavior of dysprosium carbides, including Dy₂C₃ and Dy₃C₂. These calculations have shown good agreement with experimental data obtained from high-pressure synthesis studies. frontiersin.orgfrontiersin.orgresearchgate.net The computational models successfully reproduce the crystal structures of synthesized phases and predict their response to compression. frontiersin.orgfrontiersin.orgresearchgate.net
Studies on dysprosium carbides have revealed anisotropic compressional behavior. For instance, in Dy₄C₃, shorter Dy-C contacts exhibit less flexibility under pressure compared to longer ones. frontiersin.orgfrontiersin.org Specifically, Dy-C distances of approximately 2.38 Å contracted by about 3.6%, while those around 2.82 Å contracted by roughly 9.7% upon compression from 19 GPa to 58 GPa. frontiersin.orgfrontiersin.org DFT calculations corroborated these experimental observations, predicting contractions of approximately 3.3% and 8.5%, respectively. frontiersin.orgfrontiersin.org The anisotropy of compression also influences the distortion of coordination polyhedra, such as the DyC₆ polyhedra in Dy₄C₃, which become less distorted at higher pressures. frontiersin.orgfrontiersin.org Distortion indices (D) calculated from ab initio methods (D = 0.084 at 19 GPa and D = 0.057 at 58 GPa) align well with experimental findings (D = 0.085 at 19 GPa and D = 0.053 at 58 GPa). frontiersin.orgfrontiersin.org
The bulk moduli of various dysprosium carbides, including γ-DyC₂, have been calculated, showing a trend where compressibility decreases with increasing dysprosium content and a simultaneous decrease in the number of homoatomic bonds in carbon anions. uni-bayreuth.de This suggests an unusual compression mechanism for these compounds. uni-bayreuth.de The calculated bulk modulus for γ-DyC₂ is 189(2) GPa. uni-bayreuth.de
Charge and Bond Order Analysis (e.g., Mulliken Charges, ICOBI)
Detailed charge and bond order analyses have been performed on dysprosium carbides using computational methods like Mulliken charge analysis and the Integrated Crystal Orbital Bond Index (ICOBI), often calculated using software such as LOBSTER. frontiersin.orguni-bayreuth.deuni-bayreuth.de These analyses provide insights into the nature of chemical bonding within these compounds.
Mulliken charge analysis for dysprosium atoms in various carbides indicates varying charge distributions depending on the compound structure. For Dy₄C₃ and Dy₂C₃, the Mulliken charges for dysprosium are reported as 1.62 and 1.72, respectively. frontiersin.orgfrontiersin.org In Dy₃C₂, which has two distinct dysprosium sites (Dy1 and Dy2), the Mulliken charges are lower, at 1.01 for Dy1 and 1.12 for Dy2, supporting the assessment of dysprosium in this compound as having a lower charge state compared to Dy₄C₃ and Dy₂C₃. frontiersin.orgfrontiersin.org These values for Dy₄C₃ and Dy₂C₃ are consistent with Mulliken charges found in other trivalent dysprosium compounds. frontiersin.orgfrontiersin.org
The ICOBI values for the C-C bond in the [C₂] dimers found in several dysprosium carbides, including DyC₂, Dy₄C₅, and Dy₂C₃, are reported to be close to 2. frontiersin.org This suggests a C=C double bond character in these compounds, which is in agreement with their observed C-C bond distances. frontiersin.org For Dy₃C₂, the ICOBI index for the C-C bond in the [C₂] dimer is significantly different (1.116), suggesting a bond order of 1, consistent with its C-C bond length. frontiersin.org The calculated bond orders correlate with the individual charges of the carbon atoms. frontiersin.org The character of chemical bonding can also be assessed through calculated electron localization functions (ELF). frontiersin.orguni-bayreuth.de
An inverse correlation has been observed between the compressibility of dysprosium carbides and a ratio (R) related to the average Dy-C distance and the formal charges of dysprosium and carbon. uni-bayreuth.de This is in contrast to the direct correlation typically seen in ionic and ionic-covalent compounds, further highlighting the unusual compression mechanism. uni-bayreuth.de There is also an almost linear correlation between compressibility and the average bond order in carbon pairs. uni-bayreuth.de
Lattice Dynamics Calculations and Phonon Dispersion Analysis
Harmonic lattice dynamics calculations have been performed on dysprosium carbides, including Dy₃C₂ and γ-DyC₂, using methods such as the finite displacement method implemented in software like PHONOPY. frontiersin.orguni-bayreuth.de These calculations are crucial for understanding the vibrational properties and dynamical stability of the crystal structures.
Chemical Bonding and Electronic Structure of Dysprosium Dicarbide
Nature of Dysprosium-Carbon Interactions: Ionic and Covalent Contributions
The bonding in dysprosium carbides is predominantly ionic, involving electron transfer from the electropositive dysprosium atom to the more electronegative carbon atoms. uni-bayreuth.denih.govfrontiersin.org This charge transfer results in the formation of dysprosium cations (typically Dy³⁺ or Dy²⁺) and carbon anions. nih.govfrontiersin.org Analysis using Electron Localization Function (ELF) maps for various dysprosium carbides confirms the ionic nature of the bonds between dysprosium and the carbon species. uni-bayreuth.denih.govfrontiersin.orgfrontiersin.org
While the primary interaction between dysprosium and carbon is ionic, strong covalent bonding is the defining feature within the carbon polyanions themselves. nih.govfrontiersin.org For instance, in compounds containing C₂ units, the carbon atoms are linked by strong covalent bonds. nih.govfrontiersin.org Theoretical calculations, such as Mulliken charge analysis, provide quantitative insight into the charge distribution. In dysprosium sesquicarbide (Dy₂C₃), the Mulliken charge for dysprosium is approximately +1.72, while in the novel high-pressure phase Dy₃C₂, the charges are lower, around +1.01 and +1.12 for the two distinct dysprosium sites. nih.gov This difference in charge transfer directly impacts the nature of the carbon anion. A small but significant covalent contribution to the metal-ligand bond has been noted in some related dysprosium compounds, suggesting the interaction is not purely ionic. scispace.com
Characterization of Carbon Polyanions: [C₂, ] Dumbbells, [C₃] Trimers, Chains, and Ribbons
The structural chemistry of dysprosium carbides is rich with a variety of carbon polyanions, whose complexity increases dramatically under high-pressure conditions. uni-bayreuth.dediva-portal.org
[C₂] Dumbbells: The most common carbon motif in lanthanide carbides is the [C₂] dumbbell, analogous to the acetylide ([C₂]²⁻) or ethanide ion. nih.govresearchgate.net These units are found in standard dysprosium dicarbide (DyC₂), sesquicarbide (Dy₂C₃), and the high-pressure phase Dy₃C₂. frontiersin.orguni-bayreuth.de In Dy₂C₃, the dumbbell has a length of about 1.27 Å, whereas in Dy₃C₂, the C-C bond is longer at 1.51 Å, indicating a lower bond order. frontiersin.orguni-bayreuth.de
[C₃] Trimers: High-pressure synthesis experiments have revealed the existence of more complex carbon structures. The high-pressure phase γ-Dy₄C₅ contains non-linear [C₃] trimers. uni-bayreuth.dediva-portal.orgresearchgate.net
Chains: In the high-pressure phase Dy₅C₉, carbon atoms polymerize to form infinite cis-polyacetylene-type chains. uni-bayreuth.dediva-portal.orgresearchgate.net
Ribbons: An even more complex arrangement is found in the high-pressure γ-DyC₂ phase, which features infinite, flat, polyacene-like carbon ribbons. uni-bayreuth.dediva-portal.orgresearchgate.net
The formation of these extended carbon structures demonstrates that high pressure is a critical factor in promoting homonuclear C-C bonding, leading to carbides with complex polyanions previously unknown. uni-bayreuth.de
Table 1: Carbon Polyanions in Various Dysprosium Carbides
| Compound | Pressure Conditions | Carbon Polyanion | Description |
|---|---|---|---|
| DyC₂ | Ambient | [C₂] dumbbell | Standard dicarbide with acetylide-like units. nih.gov |
| Dy₂C₃ | Ambient / High | [C₂] dumbbell | Sesquicarbide with dicarbon units. nih.govuni-bayreuth.de |
| Dy₃C₂ | High Pressure (~55 GPa) | [C₂] dumbbell | Ethanide-type units with a longer C-C bond. uni-bayreuth.defrontiersin.org |
| γ-Dy₄C₅ | High Pressure (~70 GPa) | [C₂] dimers & [C₃] trimers | Contains both dicarbon units and non-linear trimers. uni-bayreuth.dediva-portal.org |
| Dy₅C₉ | High Pressure (~70 GPa) | Infinite Chains | Features cis-polyacetylene-type carbon chains. uni-bayreuth.dediva-portal.org |
Role of f-Electrons in Bonding and Electronic States
The role of dysprosium's 4f electrons in chemical bonding is a subject of nuanced discussion. In lanthanide compounds generally, the 4f orbitals are considered to be "core-like" and are not significantly involved in direct covalent bonding with ligands. bsb-muenchen.deresearchgate.net The chemical bonding is primarily dictated by the outer valence electrons (5d and 6s). numberanalytics.com This view is supported by theoretical studies which find that using effective core potentials (ECPs) that treat the 4f electrons as part of the non-bonding core accurately reproduces the experimental structures of lanthanide complexes. bsb-muenchen.deresearchgate.net
Correlation between Carbon Anion Geometry and Electronic Configuration
A distinct correlation exists between the electronic configuration of the dysprosium carbide system and the resulting geometry of the carbon polyanions. The degree of electron transfer from dysprosium to the carbon framework dictates the charge of the carbon anion, which in turn determines its bond lengths, bond order, and potential for polymerization. uni-bayreuth.de
This relationship is clearly illustrated by comparing different dysprosium carbide phases. For instance, Dy₃C₂ is considered dysprosium(II) ethanide (Dy²⁺₃[C₂]⁶⁻), while Dy₄C₃ is dysprosium(III) methanide (B1207047) (Dy³⁺₄C⁴⁻₃). frontiersin.org The different oxidation state of dysprosium directly influences the charge and type of the resulting carbon anion (a single C⁴⁻ ion versus a [C₂]⁶⁻ dumbbell).
Computational tools like the Integrated Crystal Orbital Bond Index (ICOBI) have been used to quantify the C-C bond order. frontiersin.org Studies show a direct link between the calculated bond order and the experimentally measured C-C bond distance. frontiersin.org
In DyC₂ and Dy₂C₃, the ICOBI value is close to 2, indicating a C=C double bond, which aligns with the observed shorter C-C bond lengths. frontiersin.orgfrontiersin.org
In Dy₃C₂, the ICOBI is approximately 1.1, suggesting a C-C single bond, consistent with its significantly longer C-C distance. frontiersin.orgfrontiersin.org
Furthermore, a linear correlation has been established between the formal charges on [C₂]ˣ⁻ units and their C-C interatomic distances. uni-bayreuth.de The formation of extended structures like chains and ribbons in high-pressure phases represents a state where increased electron transfer into the carbon subsystem stabilizes conjugated π-electron systems across the polyanion. uni-bayreuth.deresearchgate.net
Table 2: Correlation of Structure and Bonding in Dysprosium Carbide Anions
| Compound | Carbon Anion | C-C Distance (Å) at pressure | Calculated Bond Order (ICOBI) | Inferred Bond Type |
|---|---|---|---|---|
| Dy₂C₃ | [C₂] dumbbell | ~1.27 Å (at 19 GPa) | ~2 | Double Bond nih.govfrontiersin.orgfrontiersin.org |
| Dy₃C₂ | [C₂] dumbbell | ~1.51 Å (at 55 GPa) | ~1.1 | Single Bond frontiersin.orgfrontiersin.org |
Table of Mentioned Chemical Compounds
| Compound Name | Formula |
|---|---|
| This compound | DyC₂ |
| Dysprosium Sesquicarbide | Dy₂C₃ |
| Dysprosium Carbide (novel phase) | Dy₃C₂ |
| Dysprosium Methanide | Dy₄C₃ |
| Dysprosium Carbide (novel phase) | γ-Dy₄C₅ |
| Dysprosium Carbide (novel phase) | Dy₅C₉ |
| Dysprosium Carbide (novel phase) | γ-DyC₂ |
| Calcium Carbide | CaC₂ |
| Yttrium Carbide | YC₂ |
| Lanthanum Sesquicarbide | La₂C₃ |
| Yttrium Sesquicarbide | Y₂C₃ |
| Uranium Dicarbide | UC₂ |
| Europium Dicarbide | EuC₂ |
Reactivity Mechanisms and Phase Transformations
Pressure-Induced Phase Transitions in Dysprosium Carbide Systems
High-pressure conditions have a profound effect on the dysprosium-carbon (Dy-C) system, leading to the formation of novel carbide phases with unique crystal structures and carbon arrangements. iaea.org Studies involving the use of laser-heated diamond anvil cells have demonstrated that applying extreme pressures and temperatures to dysprosium and carbon mixtures enriches the chemistry of rare earth metal carbides, revealing phases not stable at ambient conditions. iaea.orgnih.govscm.com
Under high pressure, the relative stability of known dysprosium carbides changes significantly. For instance, phases like Dy₂C and Dy₄C₅, which are stable at ambient pressure, become unstable at pressures as low as 20 GPa. iaea.org Theoretical calculations using convex hull diagrams predict the thermodynamic stability of different phases at various pressures. At 60 GPa, for example, only Dy₄C₃, Dy₂C₃, and Dy₃C₂ are predicted to be thermodynamically stable. iaea.org
Experimental synthesis at high pressures and temperatures has confirmed the formation of several dysprosium carbide phases. iaea.org Chemical reactions between dysprosium and carbon at approximately 2500 K have yielded:
Dy₄C₃ and Dy₂C₃ at 19 GPa. iaea.orgnih.govscm.com
Dy₃C₂ at 55 GPa. iaea.orgnih.govscm.com
γ-DyC₂, Dy₅C₉, and γ-Dy₄C₅ , along with Dy₃C₂ and Dy₄C₃, at pressures around 70 GPa and temperatures of ~2800 K. acs.org
These high-pressure phases exhibit a remarkable diversity in their carbon structures. iaea.orgacs.org While Dy₄C₃ is a methanide (B1207047) containing single carbon atoms, Dy₂C₃ and Dy₃C₂ feature [C₂] dumbbells (ethanide-type units). iaea.orgnih.govscm.com More complex carbon arrangements are found in other high-pressure phases, such as non-linear trimers [C₃] in γ-Dy₄C₅, cis-polyacetylene-type chains in Dy₅C₉, and polyacene-like ribbons in γ-DyC₂. acs.org The formation of these complex polyanions highlights the general tendency for carbon atoms to polymerize under high pressure.
The structural response to compression varies. In Dy₄C₃, for example, the shorter Dy-C bonds are less compressible than the longer ones. iaea.org Upon increasing pressure from 19 GPa to 58 GPa, Dy-C bonds of approximately 2.38 Å contract by about 3.6%, whereas those around 2.82 Å contract by about 9.7%. iaea.org This anisotropic compression leads to a reduction in the distortion of the DyC₆ polyhedra. iaea.orgscm.com
| Pressure (GPa) | Temperature (K) | Synthesized Phases | Carbon Species | Reference |
| 19 | ~2500 | Dy₄C₃, Dy₂C₃ | Single C atoms, [C₂] dumbbells | iaea.orgnih.gov |
| 55-58 | ~2500 | Dy₃C₂ | [C₂] dumbbells | iaea.orgnih.gov |
| ~70 | ~2800 | γ-DyC₂, Dy₅C₉, γ-Dy₄C₅, Dy₃C₂, Dy₄C₃ | Ribbons, Chains, Trimers, Dumbbells, Single C atoms | acs.org |
High-Temperature Transformations and Stability Regimes
Temperature is a critical factor in the formation and transformation of dysprosium carbides. High temperatures are required to overcome the activation energy for the reaction between dysprosium and carbon sources. aps.org Synthesis of high-pressure phases, for instance, is typically achieved at temperatures around 2500-2800 K. iaea.org
At ambient pressure, the reaction of dysprosium with graphite (B72142) to form carbides requires elevated temperatures, competing with intercalation above 700 K. aps.org The formation of a surface carbide, identified with a stoichiometry of Dy₂C, occurs when dysprosium deposited on graphite is annealed to 1000 K. aps.orgacs.org This process is distinct from bulk synthesis and is influenced by surface diffusion limitations. aps.orgacs.org The resulting carbide islands are observed to be only slightly taller than the metallic precursor islands. aps.org
Studies on the kinetics of the reaction between lanthanide dicarbides and water vapor have shown an unusual trend: the reaction rate constant generally decreases with increasing temperature. researchgate.net This behavior results in negative activation energies and suggests a reaction mechanism controlled by the adsorption of water on the carbide surface. researchgate.net Dysprosium dicarbide (DyC₂) is part of a trend where the reaction rate with water vapor increases from LaC₂ to DyC₂, and then decreases toward LuC₂. researchgate.net
The thermal stability of dysprosium itself is also relevant. The metal is relatively stable in dry air at room temperature but tarnishes in moist air and readily burns to form dysprosium(III) oxide (Dy₂O₃) upon heating. researchgate.net Dysprosium hydroxide, formed from the reaction with water, decomposes to DyO(OH) at elevated temperatures, which in turn decomposes to Dy₂O₃. researchgate.net
Oxidation and Reduction Mechanisms in Carbide Environments
This compound, like other rare earth carbides, is reactive towards oxidizing agents and protic solvents like water. The reactivity is fundamentally linked to its structure, which is often described as a salt-like carbide containing Dy³⁺ cations and [C₂]²⁻ anions, with the extra electron delocalized in a conduction band. wikipedia.org
Oxidation: Dysprosium metal is highly reactive and burns readily in oxygen to form the stable dysprosium(III) oxide, Dy₂O₃. researchgate.net While specific mechanistic studies on the oxidation of DyC₂ are limited, it is known that the formation of a carbide layer on a surface can offer protection against further oxidation. aps.org The exposure of related 2D lanthanide carbides, such as Gd₂C, to air leads to oxidation, which alters the material's properties. arxiv.org This suggests that DyC₂ would likely react with atmospheric oxygen, especially at elevated temperatures, to form dysprosium oxide and carbon oxides or elemental carbon.
Hydrolysis (Reaction with Water): The hydrolysis of lanthanide dicarbides is a well-documented reaction that provides insight into the nature of the carbon species within the crystal lattice. iaea.org When DyC₂ reacts with water, the primary gaseous product is acetylene (B1199291) (C₂H₂), which is consistent with the protonation of the acetylide-like [C₂]²⁻ ions. iaea.org
The general reaction can be represented as: DyC₂ + 2H₂O → Dy(OH)₂ + C₂H₂
However, the process is more complex, yielding a mixture of hydrocarbons. iaea.org A typical composition of gaseous products from the hydrolysis of DyC₂ includes significant amounts of hydrogen (H₂), ethylene (B1197577) (C₂H₄), and ethane (B1197151) (C₂H₆), in addition to acetylene. iaea.org The presence of hydrocarbons other than acetylene and the formation of hydrogen gas indicate that more complex redox reactions are occurring, likely involving the Dy³⁺ ion and the delocalized electrons. iaea.orgwikipedia.org The reaction rate with water vapor has been found to be linear for DyC₂, suggesting a mechanism controlled by surface adsorption of water molecules. researchgate.net
| Reactant | Conditions | Primary Products | Observations | Reference |
| Oxygen (O₂) | Heating | Dysprosium(III) Oxide (Dy₂O₃) | Dysprosium metal burns readily. researchgate.net Carbide formation can offer some protection against oxidation. aps.orgarxiv.org | aps.orgresearchgate.netarxiv.org |
| Water (H₂O) | Ambient | Acetylene (C₂H₂), Hydrogen (H₂), Ethane (C₂H₆), Ethylene (C₂H₄), Dysprosium Hydroxide | Complex mixture of hydrocarbons formed. Reaction kinetics are linear with water vapor. iaea.orgresearchgate.net | iaea.orgresearchgate.net |
Intercalation Phenomena and Surface Reactivity
The surface reactivity of this compound is particularly evident in its interactions with layered materials like graphite. Rather than true intercalation, where guest species insert between the layers of a host lattice while preserving the host's structure, the interaction of dysprosium with graphite at high temperatures leads to a chemical reaction forming a surface carbide. aps.orgacs.org
Studies using scanning tunneling microscopy show that when dysprosium is deposited on the basal plane of graphite and annealed to 1000 K, it reacts with the surface carbon atoms. aps.org This reaction is signaled by the formation of etch pits, typically one carbon layer deep, surrounding the newly formed carbide islands. aps.org Based on mass balance calculations, the stoichiometry of this surface carbide is estimated to be Dy₂C, which is richer in dysprosium than the common bulk phase DyC₂. aps.orgacs.org This is attributed to the limited transport of carbon on the surface to the reaction site. aps.orgacs.org
The formation of such surface compounds is a competitive process with bulk intercalation, which is also known to occur for rare earth elements with graphite at elevated temperatures (above 700 K). aps.org The ability to form these surface structures can be manipulated. For instance, metal intercalation under epitaxial graphene on silicon carbide can alter the surface's electronic structure and spacing, which in turn controls the nucleation and growth of subsequently deposited metal nanostructures. acs.org This indicates that the surface reactivity and potential for intercalation are strongly linked to the substrate and its properties. acs.org
Defect Chemistry and its Influence on Reactivity
The reactivity and physical properties of this compound are significantly influenced by the presence of crystalline defects. iaea.orgunacademy.com Like many transition metal and actinide carbides, lanthanide carbides can exhibit a broad range of non-stoichiometric compositions, which is a direct consequence of point defects. wikipedia.orgiaea.org These defects disrupt the perfect periodic arrangement of the crystal lattice and can act as active sites for chemical reactions.
The primary types of point defects expected in this compound include:
Vacancies: Empty lattice sites where a dysprosium or carbon atom is missing. Carbon vacancies are common in such carbides. quantumatk.com
Interstitials: Atoms (either dysprosium, carbon, or impurities) located in the spaces between regular lattice sites. quantumatk.comnih.gov
Frenkel Defects: A vacancy-interstitial pair formed when an atom moves from its lattice site to an interstitial position. quantumatk.com
Substitutional Defects: Impurity atoms that replace host atoms on the lattice.
The formation and migration of these defects are crucial for processes like diffusion and phase transformations. researchgate.net For example, the diffusion of carbon within the carbide lattice is often mediated by vacancies, and the energy barrier for this migration can be significantly affected by the presence of other metallic impurities. quantumatk.com The presence of impurities can attract carbon vacancies, effectively altering the local stoichiometry and reactivity. quantumatk.com
Defects can also serve as entry portals for chemical reactions or intercalation. aps.orgacs.org The reaction of dysprosium with graphite to form a surface carbide, for instance, is thought to create or enhance defects in the underlying carbon layer, which then facilitates further reaction. aps.org Similarly, the intercalation of metals under layered materials like graphite or MoS₂ can be achieved by intentionally creating a controlled density of defects on the surface to act as entry points for the guest atoms. acs.org The presence of oxygen defects in related lanthanide borocarbides has been shown to impact their superconducting properties, highlighting the critical role of defect chemistry. acs.org
Advanced Materials Research Paradigms and Future Directions for Dysprosium Dicarbide
Integration of Dysprosium Carbides in Novel Material Architectures
The unique properties of dysprosium carbides are being harnessed through their incorporation into sophisticated material architectures, which serve to both stabilize novel phases and unlock new functionalities.
One of the most prominent examples is the encapsulation of dysprosium carbide species within fullerene cages to create endohedral metallofullerenes . nanografi.comacs.org These structures, such as Dy₂C₂@C₈₂, confine the dysprosium carbide cluster within a protective carbon shell. researchgate.net This nano-architecture is significant because the fullerene cage isolates the reactive metal carbide cluster from the external environment, allowing for the stabilization of bonding and magnetic interactions that would be difficult to achieve otherwise. acs.orgresearchgate.net Research has focused on producing and isolating a range of these endohedral fullerenes, with dysprosium atoms encapsulated in cages from C₈₀ to C₉₄. researchgate.net The interaction between the encapsulated cluster and the fullerene cage is mutually beneficial; it stabilizes the inner cluster while also influencing the isomeric structure and electronic properties of the outer cage. researchgate.netfrontiersin.org
Another approach involves the creation of carbon-coated nanocapsules . researcher.life Using methods like arc discharge in a methane (B114726) atmosphere, researchers have successfully prepared nanocapsules containing dysprosium and dysprosium dicarbide cores. researcher.life Similar to endohedral fullerenes, the carbon coating provides a protective layer, enhancing the stability of the core material. researcher.life
Furthermore, research into the synthesis of bulk dysprosium carbides under extreme pressures has revealed entirely new material architectures. For instance, a high-pressure polymorph, γ-DyC₂ , synthesized at approximately 70 GPa, features infinite flat, polyacene-like carbon ribbons, a structure previously unknown in metal carbides. google.comalfa-chemistry.com Another novel high-pressure phase, Dy₅C₉ , contains cis-polyacetylene-type carbon chains. google.comalfa-chemistry.com These discoveries demonstrate that pressure is a powerful tool for creating unique dysprosium-carbon architectures with complex and potentially useful carbon polyanions. google.com
Potential in Catalysis and Reaction Engineering Research
While the catalytic applications of this compound are still an emerging area of research, evidence from related materials and theoretical studies points to significant potential. Lanthanide carbide compounds, in general, are utilized as catalysts in the production of petroleum and synthetic products. google.com More specifically, rare earth carbides have seen increasingly widespread use in the field of catalysis. alfa-chemistry.com
The potential of DyC₂ is highlighted by several key findings:
Photocatalysis: A theoretical study using first-principles calculations investigated a two-dimensional aluminum nitride (AlN) monolayer co-doped with dysprosium and carbon (Al₂₄N₂₂DyC₂). rsc.org The results indicated that this structure exhibits a reduced bandgap and enhanced visible light absorption, making it a competent potential catalyst for both hydrogen evolution and oxygen evolution reactions. rsc.org This suggests that materials incorporating Dy-C structures could be designed as novel, high-efficiency photocatalysts. rsc.org
Nitrogen Fixation: Research has shown that a pure carbon dimer (a [C₂]²⁻ unit, which is the fundamental building block of DyC₂) has the potential to act as a catalyst by completely dissociating dinitrogen (N₂). researcher.life This finding opens a novel perspective on using simple carbide units for nitrogen fixation processes, which are crucial for fertilizer production and other chemical industries. researcher.life
Related Dysprosium Compounds: The broader family of dysprosium compounds has demonstrated significant catalytic activity. Dysprosium oxide (Dy₂O₃) is recognized for its catalytic properties and is used as a support for various metal-containing catalysts. stanfordmaterials.com For instance, Dy₂O₃ promotion of Co/Al₂O₃ catalysts was found to enhance activity in methane dry reforming by increasing the number of active sites and improving the resistance to carbon deposition. researchgate.net Similarly, Dy₂O₃@TiO₂ nanocomposites have shown impressive electrocatalytic activity for the oxygen reduction reaction (ORR). acs.org
These examples from related dysprosium oxides and theoretical Dy-C systems strongly suggest that this compound itself is a promising candidate for future catalysis and reaction engineering research. alfa-chemistry.comstanfordmaterials.com
Fundamental Research into Structure-Property Relationships for Materials Design
A cornerstone of developing new materials is understanding the intricate relationship between a compound's atomic structure and its resulting physical properties. Research on dysprosium carbides has revealed a rich variety of crystal structures, each linked to distinct magnetic and electronic behaviors.
This compound (DyC₂) is known to exist in several polymorphic forms. The most common ambient pressure phase, α-DyC₂ , has a tetragonal CaC₂-type structure. google.com Studies on the magnetic properties of this phase show that it undergoes a transition to an antiferromagnetic state at a Néel temperature of 61 K. googleapis.com High pressure and temperature studies have uncovered other polymorphs, including a cubic β-DyC₂ and the recently discovered orthorhombic γ-DyC₂ , which contains unique polyacene-like carbon ribbons. google.com
Beyond the dicarbide stoichiometry, a number of other dysprosium-carbon phases have been synthesized, primarily under high-pressure conditions. researcher.lifeacs.org These phases feature different arrangements of carbon atoms, which fundamentally dictates their classification and properties:
Dy₃C₂ : This phase contains ethanide-type carbon dumbbells ([C₂]⁶⁻). google.comacs.org
Dy₂C₃ : Dysprosium sesquicarbide also features carbon dumbbells ([C₂]) and is known to exist at both ambient and high pressures. researcher.lifeacs.org
Dy₄C₃ : This compound is a methanide (B1207047), characterized by the presence of single carbon atoms, and has an anti-Th₃P₄-type structure. researcher.lifeacs.org
γ-Dy₄C₅ : This complex structure contains both carbon dimers ([C₂]) and non-linear carbon trimers ([C₃]). google.comalfa-chemistry.com
Dy₅C₉ : This novel phase features cis-polyacetylene-type carbon chains. google.comalfa-chemistry.com
The electronic properties are also strongly tied to these carbon structures. Density functional theory calculations have revealed the presence of conjugated π-electron systems within the novel infinite carbon polyanions found in high-pressure phases like γ-DyC₂. google.comalfa-chemistry.com This feature is critical as it suggests these materials may have interesting conductive properties. google.com The relationship between the length of carbon-carbon bonds in metal carbides and properties like superconducting transition temperatures is another area of active investigation. acs.org
| Compound | Crystal System / Space Group | Key Structural Feature (Carbon Unit) | Notable Property | Reference |
|---|---|---|---|---|
| α-DyC₂ | Tetragonal (I4/mmm) | Carbon Dimer [C₂]²⁻ | Antiferromagnetic ordering at 61 K | google.comgoogleapis.com |
| γ-DyC₂ | Orthorhombic (Immm) | Infinite polyacene-like carbon ribbons | Contains conjugated π-electron system | google.comalfa-chemistry.com |
| Dy₂C₃ | Cubic (I-43d) | Carbon Dimer [C₂] | Synthesized at ambient and high pressure | researcher.lifeacs.org |
| Dy₃C₂ | Tetragonal (P4/mbm) | Ethanide-type carbon dumbbell [C₂] | Novel high-pressure phase | acs.orgresearchgate.net |
| Dy₄C₃ | Cubic (I-43d) | Single Carbon Atom (Methanide) | Anti-Th₃P₄-type structure | researcher.lifeacs.org |
| γ-Dy₄C₅ | Orthorhombic (Cmce) | Carbon dimers [C₂] and non-linear trimers [C₃] | Complex carbon polyanions | google.comalfa-chemistry.com |
| Dy₅C₉ | Tetragonal (P4/mnc) | cis-polyacetylene-type carbon chains | Novel high-pressure phase with π-electron system | google.comalfa-chemistry.com |
Computational Materials Discovery for Novel Dysprosium-Carbon Phases
Computational methods, particularly first-principles calculations based on Density Functional Theory (DFT), have become indispensable tools for exploring and predicting the existence of new materials before their experimental synthesis. google.com In the study of the dysprosium-carbon system, these computational techniques have been pivotal in guiding experimental efforts and interpreting results.
A key application of these methods is the construction of convex hull diagrams . researcher.lifeacs.org By calculating the formation enthalpies of various Dy-C stoichiometries relative to the elemental constituents, researchers can predict which phases will be thermodynamically stable at a given pressure. acs.org For example, calculations at 0 GPa (ambient pressure) show certain stable phases, but as pressure increases to 20, 40, and 60 GPa, the convex hull changes dramatically. researcher.lifeacs.org Phases like Dy₂C and Dy₄C₅, which are stable at ambient pressure, are predicted to become unstable at 20 GPa. researcher.lifeacs.org Conversely, the phases Dy₄C₃, Dy₂C₃, and Dy₃C₂, which were successfully synthesized at high pressure, are the ones predicted to be thermodynamically stable at 60 GPa. researcher.lifeacs.org
| Pressure | Predicted Thermodynamically Stable Phases | Reference |
|---|---|---|
| 0 GPa | Dy₂C, Dy₄C₅, DyC₂ (among others) | researcher.lifeacs.org |
| 20 GPa | Stability shifts, some ambient phases become unstable | researcher.lifeacs.org |
| 60 GPa | Dy₄C₃, Dy₂C₃, Dy₃C₂ | researcher.lifeacs.org |
| 70 GPa | γ-DyC₂, γ-Dy₄C₅, Dy₃C₂ | google.com |
Beyond thermodynamic stability, computational analysis provides further insights:
Structural Reproduction: DFT calculations have been used to reproduce the experimentally observed crystal structures of high-pressure dysprosium carbides, confirming the experimental findings. google.comalfa-chemistry.comrsc.org
Dynamical Stability: By computing phonon dispersion relations, researchers can assess the dynamical stability of a predicted structure. nanografi.comgoogle.com For instance, at 70 GPa, γ-DyC₂, Dy₅C₉, γ-Dy₄C₅, and Dy₄C₃ were all found to be dynamically stable. google.com Such calculations can also predict whether a high-pressure phase might be quenchable, meaning it could remain stable upon return to ambient conditions. google.com
Electronic Structure Analysis: These methods are crucial for understanding the bonding and electronic properties, such as revealing the conjugated π-electron systems in the novel carbon polyanions of high-pressure phases. google.comalfa-chemistry.com
Emerging Methodologies for In Situ Characterization at Extreme Conditions
The discovery of the rich variety of dysprosium carbide phases is intrinsically linked to the development of advanced experimental methodologies that allow for the synthesis and characterization of materials under extreme pressures and temperatures. The primary technique driving this research is the use of laser-heated diamond anvil cells (DACs) . google.comacs.orgrsc.org
This methodology involves compressing a microscopic sample of elemental dysprosium and a carbon source between the tips of two diamonds to generate immense pressures, reaching up to 95 GPa in recent studies. google.comalfa-chemistry.com While the sample is held under pressure, it is heated to thousands of degrees Kelvin (e.g., ~2800 K) using a high-power laser, which provides the energy needed to initiate chemical reactions between the dysprosium and carbon. google.comacs.org
The most critical aspect of this technique is the ability to perform in situ characterization . By integrating the DAC setup with a powerful and focused X-ray beam from a synchrotron source, researchers can perform single-crystal X-ray diffraction (SCXRD) on the sample while it is still under extreme conditions. google.comalfa-chemistry.comacs.org This allows for the direct determination of the crystal structures of the newly formed dysprosium carbide phases as they are synthesized. researcher.lifersc.org This in situ approach is essential because many high-pressure phases are not stable and cannot be recovered at ambient conditions.
Despite its power, the technique has its challenges. One significant difficulty is the accurate determination of the positions of the light carbon atoms in the crystal lattice when in the presence of the much heavier, electron-dense dysprosium atoms, as the X-ray scattering from heavy atoms can overwhelm the signal from light ones. google.com Researchers have developed sophisticated data analysis techniques, such as averaging data from multiple single-crystal domains, to improve the precision and accuracy of the determined C-C bond distances. google.com These emerging in situ methodologies are continually pushing the boundaries of materials discovery, revealing complex chemistries and previously unknown compounds like γ-DyC₂ and Dy₅C₉. google.comalfa-chemistry.com
Q & A
Q. What are the established methods for synthesizing dysprosium dicarbide (DyC₂), and how do synthesis conditions influence its structural purity?
DyC₂ is typically synthesized via high-temperature solid-state reactions, such as arc-melting dysprosium metal with graphite under inert atmospheres. Key parameters include stoichiometric ratios (Dy:C ≈ 1:2), annealing temperatures (1,200–1,500°C), and cooling rates, which affect phase purity and crystallinity. Characterization via X-ray diffraction (XRD) and scanning electron microscopy (SEM) is critical to confirm the absence of secondary phases like Dy₂C₃ or unreacted carbon . Researchers should cross-reference phase diagrams and use Rietveld refinement to quantify purity.
Q. What key physical and electronic properties of DyC₂ have been predicted by theoretical models, and how are these validated experimentally?
Density functional theory (DFT) calculations predict DyC₂ to exhibit metallic behavior with strong covalent Dy-C bonding and a layered crystal structure. Magnetic properties, such as antiferromagnetic ordering at low temperatures, are theorized due to dysprosium’s 4f electrons. Experimental validation involves neutron diffraction for magnetic structure analysis and angle-resolved photoemission spectroscopy (ARPES) to map electronic bands. Discrepancies between theory and experiment often arise from approximations in spin-orbit coupling terms in DFT, requiring iterative refinement of computational parameters .
Q. What methodologies are used to investigate DyC₂’s role in catalytic processes, such as methane activation or CO₂ reduction?
Catalytic studies employ temperature-programmed reaction (TPR) systems coupled with mass spectrometry to monitor gas-phase reactions. Surface-sensitive techniques like X-ray photoelectron spectroscopy (XPS) identify active sites (e.g., carbon vacancies or Dy³⁺ centers). Researchers must control for surface oxidation by conducting experiments in ultra-high vacuum (UHV) and using in-situ XRD to track structural stability during catalysis .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported thermal stability and decomposition pathways of DyC₂?
Discrepancies in decomposition temperatures (ranging from 800°C to 1,100°C) often stem from variations in synthesis methods or impurity content. Thermogravimetric analysis (TGA) paired with in-situ Raman spectroscopy can differentiate between carbon loss (as CO/CO₂) and phase transitions. A controlled comparative study using samples from arc-melting vs. chemical vapor deposition (CVD) is recommended to isolate synthesis-dependent effects .
Q. What experimental designs are optimal for probing DyC₂’s electronic structure under extreme conditions (e.g., high pressure or low temperature)?
High-pressure synchrotron XRD and diamond anvil cell (DAC) setups can monitor structural changes up to 50 GPa. For electronic behavior, low-temperature transport measurements (resistivity, Hall effect) combined with muon spin rotation (μSR) can detect magnetic phase transitions. Researchers must account for pressure-induced amorphization risks by calibrating pressure media (e.g., helium vs. silicone oil) .
Q. How can computational and experimental data be aligned to address gaps in understanding DyC₂’s mechanical properties, such as hardness or fracture toughness?
Nanoindentation experiments on single-crystal DyC₂ provide direct hardness measurements, while DFT simulations model elastic constants (e.g., bulk modulus). Discrepancies arise from polycrystalline samples with grain boundaries, which weaken mechanical strength. A hybrid approach—comparing nanoindentation data with molecular dynamics (MD) simulations of idealized crystals—can isolate defect contributions .
Q. What novel methodologies are required to explore DyC₂’s potential in quantum materials, such as topological states or superconductivity?
High-resolution scanning tunneling microscopy (STM) can map surface states for topological signatures. Superconductivity screening requires cryogenic magnetotransport measurements (down to 0.3 K) and muon spin relaxation (μSR) to detect Cooper pairing. Researchers should prioritize single-crystal growth via flux methods to minimize disorder, a common barrier in observing quantum phenomena .
Methodological Guidance
- Literature Review : Use databases like SciFinder and Web of Science with keywords "DyC₂," "rare-earth carbides," and "lanthanide dicarbides." Filter for peer-reviewed journals (e.g., Journal of Alloys and Compounds, Physical Review B) and avoid non-academic sources .
- Data Contradictions : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to design studies addressing conflicting results. For example, replicate prior experiments with stricter purity controls .
- Ethical Considerations : Disclose all synthesis parameters (e.g., impurity levels, annealing durations) to ensure reproducibility. Use standardized data formats (CIF files for crystallography) in publications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
